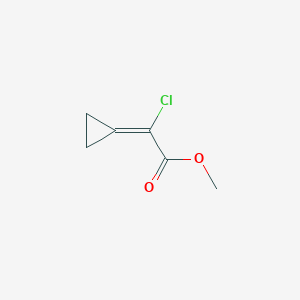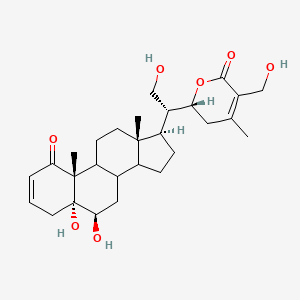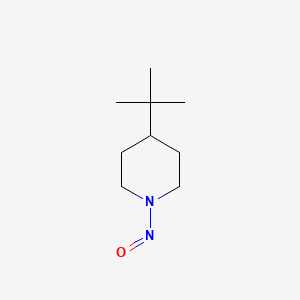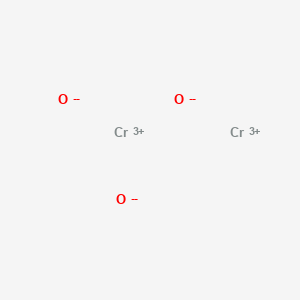
Chromic oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is one of the principal oxides of chromium and is known for its distinct green color, earning it the nickname “chrome green.” This compound is widely used in various industrial applications due to its unique properties, including high melting and boiling points, and its stability in different chemical environments .
准备方法
Synthetic Routes and Reaction Conditions
Chromic oxide can be synthesized through several methods. One common method is the reduction of sodium dichromate with sulfur. This process involves the following steps:
Roasting of Chromium Ore: Chromium ore is roasted in the presence of oxygen to produce sodium chromate.
Conversion to Sodium Dichromate: Sodium chromate is then converted to sodium dichromate via an acid treatment.
Reduction to Chromium Oxide: Sodium dichromate is reduced using sulfur to produce chromium oxide.
Industrial Production Methods
In industrial settings, chromium oxide is often produced through the thermal decomposition of ammonium dichromate or by the reduction of chromium(III) chloride with hydrogen. These methods are preferred due to their efficiency and the high purity of the resulting chromium oxide .
化学反应分析
Types of Reactions
Chromic oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium(VI) oxide under specific conditions.
Reduction: It can be reduced to chromium metal using reducing agents like aluminum or carbon.
Substitution: This compound reacts with acids to form chromium salts, such as chromium(III) chloride when reacted with hydrochloric acid.
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents and high temperatures.
Reduction: Commonly involves reducing agents like aluminum or carbon at high temperatures.
Substitution: Typically involves reactions with acids like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Chromium(VI) oxide.
Reduction: Chromium metal.
Substitution: Chromium salts such as chromium(III) chloride.
科学研究应用
Chromic oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biological systems, including as a component in biosensors.
Medicine: Explored for its antibacterial and anticancer properties, particularly in the form of nanoparticles.
Industry: Widely used as a pigment in paints, inks, and glasses due to its vibrant green color.
作用机制
The mechanism by which chromium oxide exerts its effects varies depending on its application. In catalysis, chromium oxide facilitates chemical reactions by providing a stable surface for reactants to interact. In biological systems, chromium oxide nanoparticles can interact with cellular components, leading to antibacterial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they often involve interactions with cellular membranes and proteins .
相似化合物的比较
Chromic oxide can be compared with other chromium compounds, such as:
Chromium(II) oxide (CrO): A black powder that is less stable and more reactive than chromium(III) oxide.
Chromium(VI) oxide (CrO₃): A highly toxic and strong oxidizing agent, used in different applications compared to chromium(III) oxide.
This compound is unique due to its stability, non-toxicity (compared to chromium(VI) compounds), and its vibrant green color, making it highly valuable in both industrial and research settings .
属性
CAS 编号 |
11118-57-3 |
|---|---|
分子式 |
CrO2 Cr2O3 |
分子量 |
151.99 g/mol |
IUPAC 名称 |
chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Cr.3O/q2*+3;3*-2 |
InChI 键 |
UOUJSJZBMCDAEU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
规范 SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
密度 |
4.9 g/cm³ |
| 12018-34-7 12218-36-9 11118-57-3 12018-01-8 |
|
物理描述 |
DryPowder BROWN-BLACK POWDER. |
Pictograms |
Flammable |
溶解度 |
Solubility in water: none |
同义词 |
chromium dioxide chromium oxide chromium oxide (CrO2) chromium(IV) oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


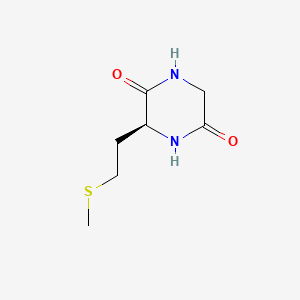

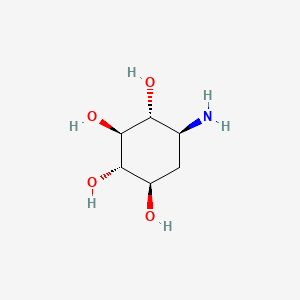
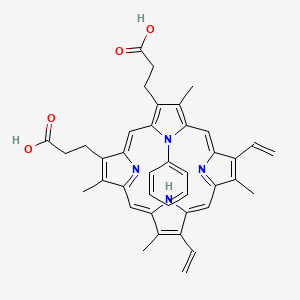
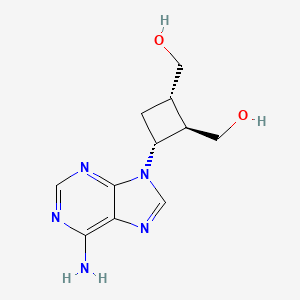
![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)
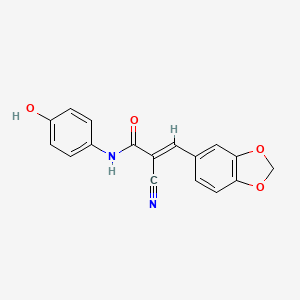
![N-[(2,3-dimethoxyphenyl)methyl]-4-(4-methyl-1-piperidinyl)aniline](/img/structure/B1216321.png)
![4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1216322.png)
